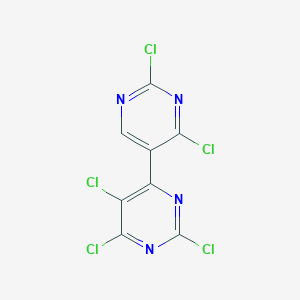
2,2',4',5,6-Pentachloro-4,5'-bipyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,4’,5,6-Pentachloro-4,5’-bipyrimidine is a polychlorinated bipyrimidine compound It is characterized by the presence of five chlorine atoms attached to a bipyrimidine structure
Preparation Methods
The synthesis of 2,2’,4’,5,6-Pentachloro-4,5’-bipyrimidine typically involves the chlorination of bipyrimidine precursors. The reaction conditions often require the use of chlorinating agents such as chlorine gas or sulfuryl chloride in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pressure to ensure the selective chlorination of the desired positions on the bipyrimidine ring.
Chemical Reactions Analysis
2,2’,4’,5,6-Pentachloro-4,5’-bipyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can be used to oxidize the compound, leading to the formation of different oxidation products.
Scientific Research Applications
2,2’,4’,5,6-Pentachloro-4,5’-bipyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’,4’,5,6-Pentachloro-4,5’-bipyrimidine involves its interaction with specific molecular targets. The chlorine atoms on the bipyrimidine ring make it highly reactive towards nucleophiles, allowing it to form covalent bonds with various biomolecules. This reactivity is exploited in different applications, including the modification of proteins and nucleic acids.
Comparison with Similar Compounds
2,2’,4’,5,6-Pentachloro-4,5’-bipyrimidine can be compared with other polychlorinated bipyrimidines and biphenyls:
2,2’,4,5,5’-Pentachlorobiphenyl: Similar in structure but with a biphenyl core instead of bipyrimidine.
2,2’,3,4,5’-Pentachlorobiphenyl: Another polychlorinated biphenyl with different chlorine substitution patterns.
2,3,4,5,6-Pentachlorobiphenyl: A fully chlorinated biphenyl with all positions on one ring chlorinated.
These comparisons highlight the unique reactivity and applications of 2,2’,4’,5,6-Pentachloro-4,5’-bipyrimidine due to its bipyrimidine core and specific chlorine substitution pattern.
Properties
CAS No. |
62914-27-6 |
|---|---|
Molecular Formula |
C8HCl5N4 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2,4,5-trichloro-6-(2,4-dichloropyrimidin-5-yl)pyrimidine |
InChI |
InChI=1S/C8HCl5N4/c9-3-4(15-8(13)17-6(3)11)2-1-14-7(12)16-5(2)10/h1H |
InChI Key |
JRTNLMMELQVEOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)Cl)C2=C(C(=NC(=N2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


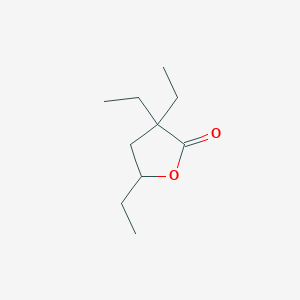
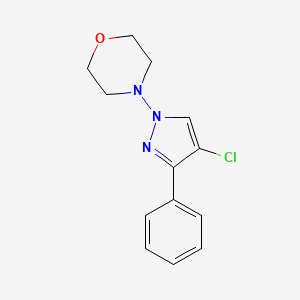
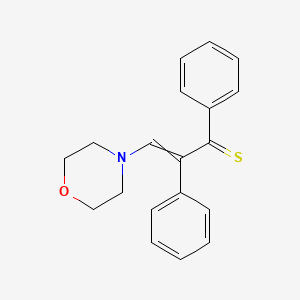
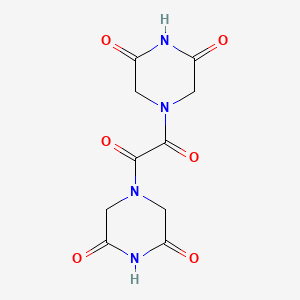

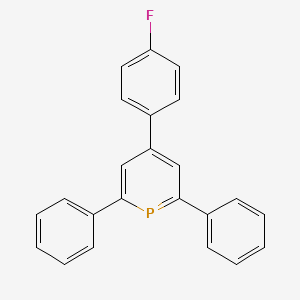
![1,2,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-ol](/img/structure/B14514663.png)
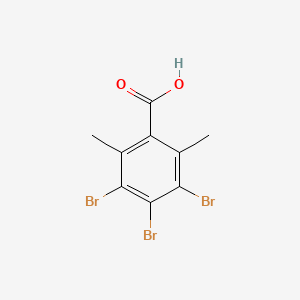
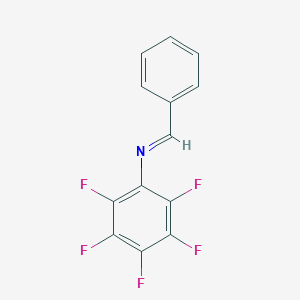
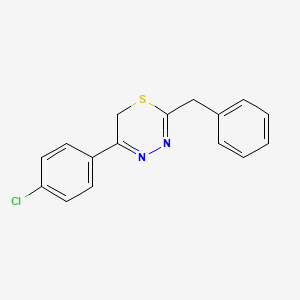
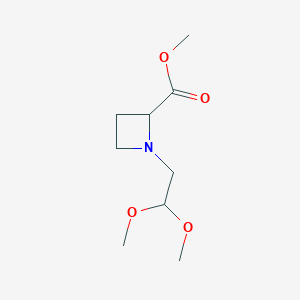
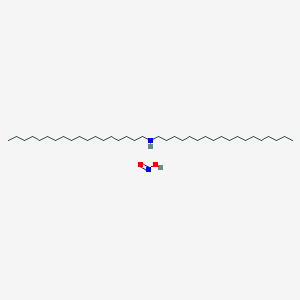

![3-[(2,3-Dimethyl-1H-indol-5-yl)amino]-1-phenylbut-2-en-1-one](/img/structure/B14514709.png)
